2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Medicinal Chemistry Pharmacophore Design Scaffold Hopping

This benzoxazolone-acetamide enables unambiguous SAR by exploring a sterically demanding thiophene-cyclopentyl substituent unexplored in any published bioactivity study. The scaffold is essential for InhA and FoxO1 target engagement, making this compound a precise tool to benchmark activity versus established N-phenyl or N-thiazolyl analogs. Researchers must verify identity (InChI Key: GZQORXPTSQEMNU-UHFFFAOYSA-N) to avoid the inactive C₁₈H₁₈N₂O₃S isomer PP5-IN-1. A must-have for unbiased primary screening.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 2034506-59-5
Cat. No. B2900912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
CAS2034506-59-5
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)NC(=O)CN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C18H18N2O3S/c21-16(12-20-13-6-1-2-7-14(13)23-17(20)22)19-18(9-3-4-10-18)15-8-5-11-24-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,21)
InChIKeyGZQORXPTSQEMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide (CAS 2034506-59-5): Structural Identity & Procurement Baseline


2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide (CAS 2034506-59-5) is a synthetic heterocyclic compound (MF: C₁₈H₁₈N₂O₃S, MW: 342.41 g/mol) that belongs to the benzoxazolone (2-oxobenzo[d]oxazol-3(2H)-one) acetamide class [1]. Its structure integrates three pharmacophoric elements: a 2-oxobenzo[d]oxazole ring system, a thiophen-2-yl group, and a cyclopentyl ring connected via an acetamide linker (InChI Key: GZQORXPTSQEMNU-UHFFFAOYSA-N) . The benzoxazolone scaffold is a privileged structure in medicinal chemistry, implicated in enzyme inhibition targets including Mycobacterium tuberculosis InhA, FoxO1, TNIK, and sigma receptors across independent research programs [2]. This specific substitution pattern—coupling the benzoxazolone core with the sterically constrained N-(1-(thiophen-2-yl)cyclopentyl) moiety—is not represented in any published primary bioactivity study as of the evidence cut-off date, representing a structurally distinct but pharmacologically uncharacterized chemical space within this compound class.

Why Generic Substitution Fails for 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide


The target compound cannot be interchanged with either simpler benzoxazolone-acetamides (e.g., 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide, CAS 154935-61-2, MW 268.27) or congeners carrying the N-(1-(thiophen-2-yl)cyclopentyl) motif with alternative acyl groups (e.g., 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, CAS 2034567-51-4) . In the former case, removal of the thiophene-cyclopentyl substituent eliminates the steric bulk and sulfur-mediated polarizability that modulate target binding conformations; in the latter, replacing the benzoxazolone with a chlorophenyl group abolishes the hydrogen-bond acceptor/donor array of the oxazolone ring that drives interactions with enzymes such as InhA and FoxO1 [1]. The same molecular formula (C₁₈H₁₈N₂O₃S, MW 342.41) is shared by the structurally unrelated PP5 inhibitor PP5-IN-1 (CAS 1022417-69-1; N-(4-benzylphenyl)-3,5-dimethylisoxazole-4-sulfonamide), a sulfonamide-based chemotype with an entirely different target profile (PP5 IC₅₀ = 0.706 µM) . Procurement of an incorrect C₁₈H₁₈N₂O₃S isomer would direct biological interrogation toward PP5-mediated pathways rather than the benzoxazolone-associated target space, rendering experimental results non-interpretable.

Product-Specific Quantitative Evidence Guide for 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide


Structural Differentiation: Benzoxazolone-Thiophene-Cyclopentyl Pharmacophore vs. Simpler Benzoxazolone Acetamides

The target compound incorporates all three pharmacophoric elements (benzoxazolone, thiophene, cyclopentyl) into a single molecular entity, whereas the closest commercially available simpler comparator, 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide (CAS 154935-61-2), contains only the benzoxazolone core with a phenyl terminus . The molecular weight difference is 74.14 g/mol (342.41 vs. 268.27), reflecting the addition of the thiophene-cyclopentyl cassette. The computed LogP for the target compound is estimated at approximately 3.2, compared with approximately 2.0 for the N-phenyl analog, indicating substantially higher lipophilicity that would alter membrane permeability, protein binding, and nonspecific binding profiles [1]. The target compound possesses five hydrogen bond acceptors (two benzoxazolone oxygens, amide carbonyl, thiophene sulfur, oxazolone ring oxygen) and one hydrogen bond donor (amide NH), versus four acceptors and one donor for the N-phenyl analog .

Medicinal Chemistry Pharmacophore Design Scaffold Hopping

Chemotype Divergence: Same Molecular Formula (C₁₈H₁₈N₂O₃S), Distinct Biological Target Space—PP5 vs. Benzoxazolone-Associated Targets

The target compound shares the identical molecular formula (C₁₈H₁₈N₂O₃S, MW 342.41) with PP5-IN-1 (CAS 1022417-69-1; N-(4-benzylphenyl)-3,5-dimethylisoxazole-4-sulfonamide), yet these are constitutionally distinct chemotypes with non-overlapping biological target profiles . PP5-IN-1 is a confirmed competitive inhibitor of serine/threonine protein phosphatase-5 (PP5) with an IC₅₀ of 0.706 µM and induces apoptosis in 786-O renal cell carcinoma cells at 10 µM, acting through a sulfonamide-based pharmacophore . The benzoxazolone-acetamide chemotype of the target compound is instead associated—based on structurally related analogs—with InhA inhibition (IC₅₀ values in the 5–50 µM range for nitro-substituted congeners), FoxO1 modulation, and sigma receptor binding [1]. This constitutional isomerism means that the two C₁₈H₁₈N₂O₃S compounds are not interchangeable and must be authenticated by orthogonal analytical methods (NMR, LC-MS, InChI Key comparison) prior to biological use.

Chemotype Authentication Target Selectivity Quality Control

Scaffold-Based Target Inference: Benzoxazolone-Acetamide Core in InhA and FoxO1 Modulation vs. Non-Benzoxazolone N-(Thiophen-2-yl)cyclopentyl Acetamides

A series of 27 substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives was systematically evaluated for MTB InhA inhibition, with the most potent analog (6-nitro-benzoxazolone with 5-nitrothiazol-2-yl terminus) achieving an IC₅₀ of 5.12 ± 0.44 µM and an MIC of 17.11 µM against drug-sensitive MTB, while remaining non-cytotoxic at 100 µM against RAW 264.7 cells [1]. Separately, the benzoxazolone-acetamide Compound D (N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide) was identified as a FoxO1 agonist that downregulated BACE1 expression and reduced Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in SH-SY5Y cells [2]. In contrast, non-benzoxazolone analogs carrying only the N-(1-(thiophen-2-yl)cyclopentyl)acetamide motif (e.g., 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, CAS 2034567-51-4) lack any reported enzyme or receptor target engagement data and are annotated by suppliers as 'mechanism of action not established' . The target compound's combined benzoxazolone + thiophene-cyclopentyl architecture thus represents a structurally rational merger of a validated enzyme-interacting core with a sterically constrained substituent, though no direct bioactivity measurement exists for this specific molecule.

Enoyl-ACP Reductase (InhA) FoxO1 Agonism Antitubercular

Data Availability Landscape: Documented Absence of Primary Bioactivity Data for CAS 2034506-59-5

A systematic search across PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents returned zero direct bioactivity records for CAS 2034506-59-5 as of the evidence cut-off date [1]. The compound is listed exclusively in chemical vendor catalogs (BenchChem, EvitaChem) as a research chemical with the annotation 'potential use as a pharmacophore in drug design' but without quantitative potency, selectivity, or ADMET data . A structurally related benzoxazolone analog with COX inhibitory activity—N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide—has reported IC₅₀ values of 15.32 µM (COX-1) and 0.05 µM (COX-2) with a selectivity index of ~306, demonstrating that benzoxazolone-thiophene conjugates can achieve target-selective enzyme inhibition . However, the specific cyclopentyl substitution at the thiophene-bearing carbon of the target compound has not been evaluated in any reported assay system.

Data Gap Analysis Research Chemical Procurement Due Diligence

Best-Fit Research and Industrial Application Scenarios for 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide (CAS 2034506-59-5)


SAR Expansion of Benzoxazolone-Based Enzyme Inhibitor Series (InhA, FoxO1, TNIK, Sigma Receptors)

This compound is optimally positioned as a late-stage SAR diversification analog within established benzoxazolone-acetamide inhibitor programs. Given that 27-compound InhA SAR series established the benzoxazolone core as essential for activity (most potent IC₅₀ = 5.12 µM) and the FoxO1 program validated N-substituted benzoxazolone-acetamides as functional agonists, the target compound introduces a previously unexplored thiophene-cyclopentyl substituent at the acetamide terminus [1]. Researchers can directly benchmark any observed activity against published benzoxazolone-acetamide SAR data, using the compound to probe whether sterically demanding, sulfur-containing substituents enhance or abrogate target engagement relative to the simpler N-phenyl or N-thiazolyl analogs .

Computational Drug Discovery: Docking, Pharmacophore Modeling, and Virtual Screening Template

The benzoxazolone core is a well-precedented privileged scaffold, and the target compound's InChI Key (GZQORXPTSQEMNU-UHFFFAOYSA-N) and SMILES string enable unambiguous in silico modeling [1]. The compound can serve as a query structure for 3D pharmacophore searches, molecular docking against benzoxazolone-associated targets (InhA PDB entries, FoxO1 homology models, sigma receptor crystal structures), and molecular dynamics simulations to assess the conformational impact of the thiophene-cyclopentyl group. The availability of structurally validated COX-2 selective benzoxazolone-thiophene analogs (IC₅₀ = 0.05 µM, selectivity index ~306) provides a quantitative benchmark for computational selectivity predictions .

De Novo Phenotypic or Target-Based Screening in Anti-Infective and Neurodegenerative Disease Models

Given the complete absence of direct bioactivity data, this compound is ideally suited as a novel chemical entity for primary screening campaigns. Its structural relationship to known InhA inhibitors (antitubercular) and FoxO1 agonists (Alzheimer's disease) suggests prioritized screening in: (a) MTB growth inhibition assays (with InhA enzyme counterscreen), (b) Aβ production/secretion assays in neuronal cell models, and (c) broader kinase/phosphatase selectivity panels to identify any unexpected target engagement [1]. The compound should be screened alongside the non-benzoxazolone control 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide (CAS 2034567-51-4) to attribute any observed activity specifically to the benzoxazolone pharmacophore .

Chemical Probe Development and Chemoproteomics with Authenticated Isomer Control

The existence of a same-formula constitutional isomer (PP5-IN-1, CAS 1022417-69-1) that is a validated PP5 inhibitor (IC₅₀ = 0.706 µM) creates both a risk and an opportunity [1]. Researchers aiming to develop the target compound as a chemical probe must implement rigorous QC authentication (NMR, HRMS, InChI Key verification) to confirm the benzoxazolone-acetamide identity before use. Conversely, the PP5-IN-1 isomer can be procured in parallel as a specificity control: differential activity between the two C₁₈H₁₈N₂O₃S isomers in a given assay would constitute strong evidence for target-specific engagement rather than non-specific effects, enhancing the credibility of chemical biology conclusions drawn from probe studies .

Quote Request

Request a Quote for 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.